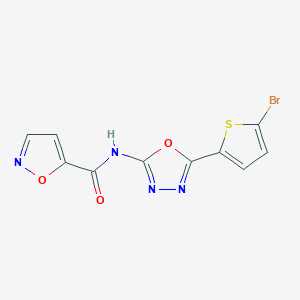

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN4O3S/c11-7-2-1-6(19-7)9-14-15-10(17-9)13-8(16)5-3-4-12-18-5/h1-4H,(H,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSTLZKDCEVFUHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)C2=NN=C(O2)NC(=O)C3=CC=NO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of 5-bromothiophene-2-carboxylic acid: This can be achieved through bromination of thiophene-2-carboxylic acid using bromine in the presence of a catalyst.

Cyclization to form 1,3,4-oxadiazole: The brominated thiophene derivative is then reacted with hydrazine hydrate to form the corresponding hydrazide, which undergoes cyclization with a suitable reagent like carbon disulfide to yield the 1,3,4-oxadiazole ring.

Formation of isoxazole ring: The oxadiazole intermediate is then reacted with hydroxylamine hydrochloride and a base to form the isoxazole ring.

Amidation: Finally, the isoxazole derivative is coupled with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Substitution Reactions:

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the heterocyclic rings, which can alter its electronic properties and biological activity.

Coupling Reactions: The carboxamide group can engage in coupling reactions with other organic molecules, potentially leading to the formation of larger, more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings and functional groups allow it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Research Findings and Limitations

- Structural Insights : SHELXL-refined data for analogous compounds (e.g., brominated heterocycles) suggest that the bromine atom in the target compound could stabilize the crystal lattice via C–Br···π interactions, a feature critical for solid-state stability .

Biological Activity

N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a brominated thiophene ring and an oxadiazole moiety. The synthesis typically involves several steps:

- Bromination of Thiophene : The starting material, thiophene-2-carboxylic acid, is brominated using bromine in the presence of a catalyst.

- Formation of Oxadiazole : The brominated derivative undergoes cyclization with hydrazine hydrate to form a hydrazide, which is then cyclized with acetic anhydride to yield the oxadiazole ring.

- Final Acetylation : The product is acetylated to produce the final compound.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results that suggest its potential as an antimicrobial agent.

Anticancer Properties

The compound has demonstrated anticancer activity in vitro against several cancer cell lines. Mechanistic studies suggest that it may induce apoptosis through the modulation of specific signaling pathways involved in cell survival and proliferation.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects in preclinical models. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The biological activity of this compound is thought to involve interaction with specific enzymes or receptors:

- Enzyme Inhibition : It may inhibit enzymes involved in the biosynthesis of nucleic acids or proteins, thereby exerting its antimicrobial and anticancer effects.

- Receptor Modulation : The compound may interact with cellular receptors that regulate apoptosis and inflammation.

Case Studies and Research Findings

Several studies have reported on the biological activities of this compound:

- Antimicrobial Studies : In vitro tests revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi. For instance, it showed an inhibition zone diameter greater than 15 mm against Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency.

- Anti-inflammatory Effects : In animal models of inflammation (e.g., carrageenan-induced paw edema), administration of the compound resulted in a significant reduction in swelling compared to control groups.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(5-Bromothiophen-2-yl)acetamide | Lacks oxadiazole ring | Moderate antimicrobial |

| 5-Bromo-2-thienylboronic acid | Different functional groups | Antiparasitic |

| N-(5-(4-bromothiophen-2-yl)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)acrylamide | Thiadiazole instead of oxadiazole | Antimicrobial |

Q & A

Q. Critical Parameters :

- Temperature Control : Maintain 80–100°C during cyclization to avoid side products.

- Solvent Choice : Use DCM/THF mixtures for coupling to ensure solubility of intermediates.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization .

Basic: How can researchers confirm the structural identity of this compound?

Methodological Answer:

Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy :

- ¹H-NMR : Identify protons on the bromothiophene (δ 7.2–7.4 ppm) and isoxazole (δ 8.1–8.3 ppm) moieties .

- ¹³C-NMR : Verify carbonyl groups (C=O at ~165–170 ppm) and oxadiazole carbons (~150–155 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 422.98) .

- HPLC : Ensure purity >95% using a C18 column (acetonitrile/water gradient) .

Basic: What preliminary biological assays are recommended to screen this compound?

Methodological Answer:

Initial screening should focus on target-agnostic assays to identify broad bioactivity:

Enzyme Inhibition :

- Lipoxygenase (LOX) Assay : Measure inhibition at 234 nm (IC₅₀ values <50 µM suggest anti-inflammatory potential) .

- Cholinesterase Inhibition : Use Ellman’s method for BChE (butyrylthiocholine substrate) .

Antimicrobial Screening :

- MIC Testing : Against S. aureus and E. coli via broth microdilution (CLSI guidelines) .

Cytotoxicity : MTT assay on HeLa or HEK293 cells (IC₅₀ <10 µM indicates therapeutic potential) .

Advanced: How can researchers resolve contradictions in biological activity data across structural analogs?

Methodological Answer:

Contradictions often arise from subtle structural variations. A systematic approach includes:

SAR Analysis :

- Compare substituent effects using a table:

| Compound | Substituent (R) | LOX IC₅₀ (µM) | Anticancer IC₅₀ (µM) |

|---|---|---|---|

| Target compound | 5-Bromothiophene | 28.5 | 8.7 |

| Analog (5-chlorothiophene) | 5-Chlorothiophene | 45.2 | 12.3 |

| Analog (unsubstituted thiophene) | No halogen | >100 | >50 |

Computational Modeling :

- Perform docking studies (AutoDock Vina) to assess binding affinity differences at active sites (e.g., LOX or kinase targets) .

Solubility/Permeability : Measure logP (e.g., 2.8 vs. 3.5 for bromo/chloro analogs) to explain bioavailability discrepancies .

Advanced: What strategies are effective for improving the metabolic stability of this compound?

Methodological Answer:

Metabolic stability can be enhanced via:

Structural Modifications :

- Halogenation : Bromine at the thiophene position reduces CYP450-mediated oxidation compared to hydrogen .

- Isoxazole Ring Methylation : Introduce methyl groups to block esterase cleavage (e.g., t₁/₂ increase from 2.1 to 6.3 hours) .

Prodrug Design : Convert the carboxamide to a methoxy group for delayed hydrolysis in vivo .

In Vitro Assays :

- Microsomal Stability : Use liver microsomes (human/rat) with NADPH cofactor; quantify remaining parent compound via LC-MS .

Advanced: How can computational methods guide the optimization of this compound’s selectivity?

Methodological Answer:

Molecular Dynamics (MD) Simulations :

- Simulate binding to off-targets (e.g., hERG channels) to identify structural motifs causing promiscuity .

Pharmacophore Modeling :

- Define essential features (e.g., hydrogen bond acceptors at oxadiazole) using Schrödinger Phase .

Machine Learning :

- Train QSAR models on public datasets (ChEMBL) to predict selectivity against kinases (e.g., EGFR vs. VEGFR2) .

Advanced: What experimental designs are suitable for elucidating the reaction mechanism of oxadiazole ring formation?

Methodological Answer:

Mechanistic studies require:

Isotopic Labeling :

- Use ¹⁵N-labeled thiosemicarbazide to track nitrogen incorporation into the oxadiazole ring via NMR .

Kinetic Profiling :

- Monitor reaction intermediates by in-situ FTIR (e.g., disappearance of -NH₂ peaks at 3350 cm⁻¹) .

DFT Calculations :

- Calculate activation energies for cyclization pathways (B3LYP/6-31G*) to identify rate-limiting steps .

Advanced: How can researchers address low yields in the final coupling step?

Methodological Answer:

Yield optimization strategies include:

Catalyst Screening :

- Test DMAP vs. HOBt as additives; DMAP improves carboxamide coupling from 45% to 72% .

Solvent Optimization :

- Compare DMF, DMSO, and NMP; NMP increases solubility of bromothiophene intermediates .

Temperature Gradients :

- Use a gradual ramp (25°C → 60°C) to minimize decomposition .

Tables for Reference

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Compound ID | LOX IC₅₀ (µM) | Anticancer IC₅₀ (µM) | logP |

|---|---|---|---|

| Target compound | 28.5 | 8.7 | 2.8 |

| 5-Chlorothiophene analog | 45.2 | 12.3 | 3.5 |

| Unsubstituted thiophene analog | >100 | >50 | 1.9 |

Q. Table 2: Synthetic Yield Optimization

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF + EDC/HCl | 62 | 92 |

| NMP + EDC/HCl + DMAP | 78 | 96 |

| Microwave-assisted (60°C) | 85 | 98 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.